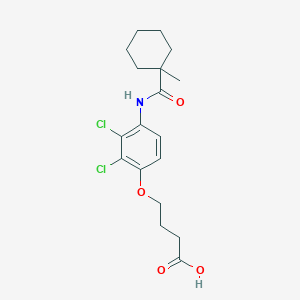

Fenhexamid-butyric acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23Cl2NO4 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid |

InChI |

InChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23) |

InChI Key |

XDHAUMYQFDCMGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: A Proposed Method for the Synthesis and Characterization of a Fenhexamid-Butyric Acid Conjugate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fenhexamid, a hydroxyanilide fungicide, possesses a phenolic hydroxyl group amenable to chemical modification.[1] This guide outlines a comprehensive, albeit theoretical, approach to the synthesis and characterization of a novel Fenhexamid-butyric acid conjugate. Due to the absence of published literature on this specific molecule, this document serves as a detailed roadmap for researchers aiming to create and validate this new chemical entity. The proposed synthesis involves the esterification of Fenhexamid's phenolic hydroxyl group with an activated form of butyric acid. Detailed protocols for synthesis, purification, and characterization using modern analytical techniques are provided.

Introduction

Fenhexamid, chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a fungicide that functions by inhibiting the 3-ketoreductase enzyme in the ergosterol (B1671047) biosynthesis pathway. Its structure features a reactive phenolic hydroxyl group which serves as a prime target for conjugation.[1] The conjugation of active molecules with moieties like butyric acid can alter their physicochemical properties, such as lipophilicity, solubility, and metabolic stability, potentially leading to modified biological activity or novel applications.

This whitepaper presents a proposed methodology for the synthesis of a this compound conjugate (Fenhexamid-butyrate) via esterification. It further details the analytical procedures required to confirm the structure, purity, and identity of the resulting conjugate.

Proposed Synthesis Pathway

The most direct and efficient method for synthesizing the this compound conjugate is through the acylation of the phenolic hydroxyl group of Fenhexamid.[2][3] Standard Fischer esterification using a carboxylic acid and an alcohol is generally inefficient for phenols due to the lower nucleophilicity of the phenolic oxygen.[4] Therefore, an activated form of butyric acid, such as butyryl chloride or butyric anhydride, is recommended.[5][6] The reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) is a common and effective method for esterifying phenols.[3][7]

The proposed reaction is as follows: Fenhexamid reacts with butyryl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the Fenhexamid-butyrate ester and the corresponding hydrochloride salt of the base.

Logical Workflow for Synthesis

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

Potential Metabolic Pathways of Fenhexamid Leading to Butyric Acid Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a widely used hydroxyanilide fungicide, undergoes extensive metabolism in biological systems. The primary metabolic transformations involve Phase I hydroxylation and Phase II conjugation reactions. While conjugation with glucuronic acid and glucose are the most well-documented pathways, the potential for conjugation with endogenous fatty acids, such as butyric acid, represents a plausible, yet unexplored, metabolic route. This technical guide provides an in-depth overview of the known metabolic pathways of Fenhexamid and explores the biochemical basis for a potential, novel conjugation pathway with butyric acid. Detailed experimental protocols for the analysis of Fenhexamid and its metabolites are provided, along with quantitative data from metabolism studies. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction

Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a protectant fungicide effective against a range of plant pathogens, notably Botrytis cinerea. Its mode of action involves the inhibition of 3-keto reductase, an enzyme essential for sterol biosynthesis in fungi. Understanding the metabolic fate of Fenhexamid in various organisms is crucial for assessing its toxicological profile and environmental impact.

The metabolism of xenobiotics typically proceeds through Phase I and Phase II biotransformation reactions. Phase I reactions introduce or expose functional groups, such as hydroxyl groups, which then serve as sites for Phase II conjugation reactions. These conjugations increase the water solubility of the xenobiotic, facilitating its excretion. For Fenhexamid, the primary metabolic pathways involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group.

While glucuronidation and glycosylation are the most commonly observed conjugation reactions for Fenhexamid, the conjugation of xenobiotics with endogenous fatty acids is a recognized, albeit less frequent, metabolic pathway. This guide will delve into the established metabolic pathways of Fenhexamid and propose a potential pathway for its conjugation with butyric acid, a short-chain fatty acid.

Established Metabolic Pathways of Fenhexamid

The metabolism of Fenhexamid has been investigated in several species, including rats, goats, and various plants. The principal metabolic transformations are summarized below.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic reaction for Fenhexamid is the hydroxylation of the cyclohexyl ring. This reaction is likely catalyzed by cytochrome P450 monooxygenases. The main hydroxylation products are:

-

2-hydroxy-fenhexamid: Hydroxylation at the 2-position of the cyclohexyl ring.

-

4-hydroxy-fenhexamid: Hydroxylation at the 4-position of the cyclohexyl ring.

Phase II Metabolism: Conjugation

The hydroxyl groups of both the parent Fenhexamid molecule (on the phenyl ring) and its hydroxylated metabolites can undergo Phase II conjugation.

-

Glucuronidation: In mammals, such as rats and goats, the phenolic hydroxyl group of Fenhexamid and the hydroxyl groups of its metabolites are primarily conjugated with glucuronic acid. This results in the formation of Fenhexamid-glucuronide, 2-hydroxy-fenhexamid-glucuronide, and 4-hydroxy-fenhexamid-glucuronide.[1][2]

-

Glycosylation: In plants, the phenolic hydroxyl group is conjugated with glucose to form Fenhexamid-glucoside. This can be further conjugated with malonic acid to form Fenhexamid-malonylglucoside.[3][4][5]

The following diagram illustrates the established metabolic pathways of Fenhexamid.

Established metabolic pathways of Fenhexamid.

Potential Metabolic Pathway: Butyric Acid Conjugation

While not yet reported for Fenhexamid, the conjugation of xenobiotics with fatty acids is a known metabolic pathway. This process typically involves two key steps:

-

Activation of the Fatty Acid: The fatty acid, in this case, butyric acid, must first be activated to its coenzyme A (CoA) thioester, forming butyryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Transfer to the Xenobiotic: The activated acyl group (butyryl group) is then transferred from CoA to a suitable functional group on the xenobiotic or its metabolite. This reaction is catalyzed by an acyltransferase.

Proposed Pathway for Fenhexamid-Butyrate Conjugation

A potential pathway for the formation of a Fenhexamid-butyrate conjugate would likely involve the hydroxylated metabolites of Fenhexamid. The phenolic hydroxyl group of the parent Fenhexamid is also a potential site for conjugation.

The proposed steps are as follows:

-

Formation of Butyryl-CoA: Endogenous butyric acid is converted to butyryl-CoA by a short-chain acyl-CoA synthetase.

-

Acyltransfer: An acyltransferase catalyzes the transfer of the butyryl group from butyryl-CoA to the hydroxyl group of Fenhexamid or one of its hydroxylated metabolites (2-hydroxy-fenhexamid or 4-hydroxy-fenhexamid), forming a Fenhexamid-butyrate or hydroxy-fenhexamid-butyrate conjugate.

The following diagram illustrates the proposed metabolic pathway for butyric acid conjugation of Fenhexamid.

Proposed pathway for Fenhexamid-butyrate conjugation.

Quantitative Data on Fenhexamid Metabolism

The following tables summarize the quantitative data on the metabolism of Fenhexamid in rats, goats, and plants.

Table 1: Metabolism of Fenhexamid in Rats (% of Administered Dose)

| Metabolite | Feces | Urine |

| Parent Fenhexamid | 62 - 75% | Present |

| Fenhexamid-glucuronide | Not reported | 4 - 23% |

| Hydroxylated metabolites and their conjugates | Not reported | Up to 7% |

Data compiled from PubChem CID 213031.[1]

Table 2: Metabolism of Fenhexamid in a Lactating Goat (% of Total Radioactive Residue)

| Tissue/Fluid | Parent Fenhexamid | 4-hydroxy-fenhexamid | Fenhexamid-glucuronide | 4-hydroxy-fenhexamid-glucuronide |

| Liver | 54% | Not reported | Not reported | Not reported |

| Kidney | 21% | Not reported | 31% | 9.4% |

| Muscle | 19% | 18% | 24% | Not reported |

| Fat | 36% | 31.5% | 9.0% | Not reported |

| Milk | Not detected | Not reported | 71% | Not reported |

Data compiled from the Food and Agriculture Organization of the United Nations.[2]

Table 3: Metabolism of Fenhexamid in Grapes (% of Total Radioactive Residue)

| Metabolite | % of TRR | Concentration (mg a.s. equiv./kg) |

| Parent Fenhexamid | ~91% | 18 |

| Fenhexamid-glucoside (M01) | 0.3% | 0.06 |

| Fenhexamid-malonylglucoside (M02) | 2.6% | 0.51 |

Data compiled from Bayer CropScience AG.[3]

Experimental Protocols

The following sections provide an overview of the methodologies used for the extraction, cleanup, and analysis of Fenhexamid and its metabolites from various matrices.

Sample Extraction and Cleanup from Animal Tissues

A common method for extracting Fenhexamid from animal tissues involves the following steps:

-

Homogenization: Homogenize the tissue sample (e.g., muscle, liver, kidney, fat) in the presence of an extraction solvent, typically acetone.

-

Filtration: Filter the homogenate to separate the liquid extract from the solid tissue residue.

-

Re-extraction: Re-extract the tissue residue with the same solvent to ensure complete extraction of the analytes.

-

Solvent Partitioning: Combine the filtrates and partition with an immiscible organic solvent to remove lipids and other nonpolar interferences.

-

Solid-Phase Extraction (SPE): Further clean up the extract using SPE cartridges (e.g., octadecylsilanized silica (B1680970) gel, graphitized carbon black) to remove remaining matrix components.

-

Concentration and Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Fenhexamid and its metabolites.

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate Fenhexamid and its metabolites. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier such as formic acid to improve ionization.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions. This provides high selectivity and sensitivity.

The following diagram illustrates a typical experimental workflow for the analysis of Fenhexamid and its metabolites.

A typical experimental workflow for Fenhexamid analysis.

Conclusion

The metabolism of Fenhexamid is primarily characterized by hydroxylation of the cyclohexyl ring and subsequent conjugation of the resulting hydroxyl groups, as well as the parent phenolic hydroxyl group, with glucuronic acid in mammals and glucose in plants. While direct evidence for the conjugation of Fenhexamid with butyric acid is currently lacking, the fundamental principles of xenobiotic metabolism suggest that such a pathway is biochemically plausible. The formation of a butyryl-CoA intermediate and its subsequent transfer to a hydroxylated Fenhexamid metabolite by an acyltransferase would be the key steps in this hypothetical pathway.

Further research, utilizing advanced analytical techniques such as high-resolution mass spectrometry, is warranted to investigate the formation of fatty acid conjugates of Fenhexamid in various biological systems. Elucidating all potential metabolic pathways is essential for a comprehensive understanding of the disposition and toxicological profile of this widely used fungicide. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the fields of drug metabolism, toxicology, and environmental science to further explore the metabolic fate of Fenhexamid.

References

Theoretical Properties of a Fenhexamid-Butyric Acid Derivative: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical properties of a novel Fenhexamid-butyric acid derivative. Fenhexamid is a well-established fungicide, while butyric acid and its derivatives are known for their diverse biological activities, including histone deacetylase (HDAC) inhibition. This document outlines the predicted physicochemical properties, potential synergistic mechanisms of action, and proposed experimental protocols for the synthesis and evaluation of this hypothetical molecule. The insights provided aim to stimulate further research into the development of new therapeutic and agrochemical agents.

Introduction

Fenhexamid is a locally systemic fungicide belonging to the hydroxyanilide class of chemicals.[1] It is primarily used to control Botrytis cinerea (gray mold) on various fruits and vegetables.[1][2] Its mode of action involves the inhibition of the 3-keto reductase enzyme, which is crucial for sterol biosynthesis in fungi.[1][3] Butyric acid, a short-chain fatty acid, and its derivatives have garnered significant interest in the pharmaceutical industry due to their role as histone deacetylase (HDAC) inhibitors and their potential as anti-cancer and neuroprotective agents.[4][5][6][[“]][8][9]

The theoretical conjugation of Fenhexamid with butyric acid to form an ester derivative could yield a novel compound with unique properties, potentially exhibiting a dual mechanism of action or altered pharmacokinetic profiles. This whitepaper provides a comprehensive theoretical analysis of such a derivative for research and development purposes.

Physicochemical Properties

The predicted physicochemical properties of the this compound derivative are extrapolated from the known properties of Fenhexamid. The addition of the butyrate (B1204436) moiety is expected to influence properties such as molecular weight, logP, and solubility.

Table 1: Physicochemical Properties of Fenhexamid and the Theoretical Derivative

| Property | Fenhexamid | Theoretical this compound Derivative (Ester) |

| Molecular Formula | C14H17Cl2NO2[10] | C18H23Cl2NO3 |

| Molecular Weight | 302.2 g/mol [10] | ~388.28 g/mol |

| LogP (o/w) | 3.51[10] | Predicted to be higher due to the addition of the butyrate ester group. |

| Melting Point | 153 °C[10] | Predicted to be different from Fenhexamid. |

| Boiling Point | 320 °C[10] | Predicted to be higher than Fenhexamid. |

| Water Solubility | Low[2][11] | Predicted to be lower than Fenhexamid. |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg at 20 °C[10] | Predicted to be lower than Fenhexamid. |

Proposed Synthesis

The synthesis of a this compound derivative would likely involve the esterification of the phenolic hydroxyl group of Fenhexamid with butyric acid or a more reactive derivative like butyryl chloride.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review -Journal of Veterinary Science | Korea Science [koreascience.kr]

- 7. consensus.app [consensus.app]

- 8. Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate [extrapolate.com]

- 9. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of Toxicity for Fenhexamid and Its Major Metabolites: A Technical Guide

Disclaimer: Based on a comprehensive review of available scientific literature, "Fenhexamid-butyric acid" is not a known metabolite of the fungicide fenhexamid (B1672505). The primary metabolic pathways involve hydroxylation and conjugation of the parent compound. This guide will therefore focus on the in silico prediction of toxicity for fenhexamid and its principal metabolite, 4-hydroxy-fenhexamid.

Executive Summary

The increasing reliance on pesticides in modern agriculture necessitates robust and efficient methods for assessing their potential toxicity to humans and the environment. Traditional toxicological testing, heavily dependent on animal studies, is both time-consuming and costly. In silico toxicology, utilizing computational models to predict the adverse effects of chemicals, offers a powerful alternative and complementary approach. This technical guide provides an in-depth overview of the methodologies for the in silico prediction of toxicity for the fungicide fenhexamid and its major metabolite, 4-hydroxy-fenhexamid. We will explore its known toxicological profile, relevant metabolic and signaling pathways, and a framework for applying computational models to predict the toxicity of its metabolites, for which experimental data is often scarce. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical safety assessment.

Introduction to Fenhexamid

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a hydroxyanilide fungicide widely used to control gray mold (Botrytis cinerea) on a variety of fruits, vegetables, and ornamental plants.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the 3-keto reductase enzyme, which is crucial for the C4-demethylation step in the ergosterol (B1671047) biosynthesis pathway.[2] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death.

While generally considered to have low acute toxicity to mammals, a thorough understanding of its potential for chronic toxicity, as well as the toxicity of its metabolites, is essential for a comprehensive risk assessment.

Known Toxicological Profile of Fenhexamid

Fenhexamid has undergone extensive toxicological evaluation as part of its registration process. The data indicates low acute toxicity via oral, dermal, and inhalation routes. It is not classified as a skin or eye irritant, nor is it a dermal sensitizer.[3][4] Long-term studies have not shown evidence of carcinogenicity.[3]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity endpoints for fenhexamid based on studies submitted to regulatory agencies.

Table 1: Acute Toxicity of Fenhexamid

| Endpoint | Species | Route | Value | Toxicity Category | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | IV | [4] |

| LD₅₀ | Rat | Dermal | > 5000 mg/kg | IV | [4] |

| LC₅₀ | Rat | Inhalation | > 5.06 mg/L | IV | [4] |

Table 2: Chronic Toxicity and Other Endpoints for Fenhexamid

| Endpoint | Study Duration | Species | Value | Effect | Reference |

| NOAEL | 1 year | Dog | 17 mg/kg/day | Chronic toxicity | [5] |

| NOAEL | 2 years | Rat | 28 mg/kg/day | Chronic toxicity/Carcinogenicity | |

| NOAEL | 2 years | Mouse | 247 mg/kg/day | Carcinogenicity | [6] |

| ADI | - | Human | 0.2 mg/kg bw/day | - |

NOAEL: No Observed Adverse Effect Level; ADI: Acceptable Daily Intake

Metabolism of Fenhexamid

Understanding the metabolic fate of fenhexamid is crucial for predicting the potential toxicity of its biotransformation products. In mammals, fenhexamid is rapidly absorbed and extensively metabolized. The primary metabolic pathways are:

-

Hydroxylation: The cyclohexyl ring of fenhexamid is hydroxylated, primarily at the 4-position, to form 4-hydroxy-fenhexamid.

-

Conjugation: The phenolic hydroxyl group of both the parent fenhexamid and its hydroxylated metabolites can undergo glucuronidation.[3]

The major metabolite identified is 4-hydroxy-fenhexamid.

Figure 1: Metabolic Pathway of Fenhexamid

Pertinent Signaling Pathways

Ergosterol Biosynthesis Pathway (Primary Target)

Fenhexamid's fungicidal activity stems from its inhibition of the ergosterol biosynthesis pathway in fungi.[2] Specifically, it targets the 3-keto reductase enzyme, which is essential for the C4-demethylation of sterol precursors.[2] This leads to a depletion of ergosterol, a vital component of the fungal cell membrane, resulting in compromised membrane integrity and fungal cell death.

Figure 2: Inhibition of Ergosterol Biosynthesis by Fenhexamid

Androgen Receptor Signaling Pathway (Potential Off-Target)

Some in vitro studies have suggested that fenhexamid may act as an antiandrogen by antagonizing the androgen receptor (AR).[7][8] The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone, translocates to the nucleus and regulates the transcription of target genes involved in male reproductive development and function.[9] Antagonism of this pathway could potentially lead to endocrine-disrupting effects.

Figure 3: Potential Antiandrogenic Action of Fenhexamid

In Silico Toxicity Prediction Workflow

A generalized workflow for the in silico prediction of toxicity for a pesticide and its metabolites involves several key steps, integrating various computational tools and methodologies.

Figure 4: General Workflow for In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity.[10] For fenhexamid and its metabolites, a QSAR model could be developed using a dataset of structurally similar compounds with known toxicity data for the endpoint of interest (e.g., acute oral toxicity, endocrine disruption). The model would then be used to predict the toxicity of 4-hydroxy-fenhexamid. Key steps include:

-

Data Curation: Compile a dataset of chemicals with reliable experimental data for the chosen toxicological endpoint.

-

Descriptor Calculation: For each chemical, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical properties, topological indices, quantum chemical parameters).

-

Model Development: Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical relationship between the descriptors and the observed toxicity.

-

Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.

Read-Across

Read-across is a non-testing method that uses toxicological data from a source chemical to predict the toxicity of a structurally similar target chemical for which data is lacking.[11][12] In this case, fenhexamid would be the source chemical, and 4-hydroxy-fenhexamid would be the target. The justification for read-across is based on the assumption that the addition of a hydroxyl group is a common metabolic step and its impact on toxicity can be inferred from existing knowledge on similar metabolic transformations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] For fenhexamid and its metabolites, docking could be used to:

-

Predict the binding affinity to the target enzyme (3-keto reductase) to assess potential differences in fungicidal activity.

-

Investigate the binding to off-target proteins, such as the androgen receptor, to predict the potential for endocrine disruption and compare the binding affinity of the parent compound and its metabolite.

Experimental Protocols (Based on OECD Guidelines)

Detailed experimental protocols for key toxicological assays are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized protocols ensure the quality and comparability of data generated across different laboratories.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is used to assess the potential of a substance to induce gene mutations.[7][14][15][16]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[15]

-

Methodology:

-

Several strains of bacteria are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[17][18][19][20]

-

Principle: Cultured mammalian cells are exposed to the test substance and then examined for chromosomal abnormalities during metaphase.[17]

-

Methodology:

-

Cultures of established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are treated with the test substance at several concentrations, with and without metabolic activation.

-

Cells are incubated for a defined period, and then a metaphase-arresting agent (e.g., colcemid) is added.

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are analyzed microscopically for the presence of chromatid- and chromosome-type aberrations.

-

Carcinogenicity Studies (OECD 451)

These long-term in vivo studies are designed to observe test animals for the development of neoplastic lesions after prolonged exposure to a substance.[21][22]

-

Principle: Rodents are exposed to the test substance for a major portion of their lifespan to assess its carcinogenic potential.[22]

-

Methodology:

-

Typically, rats and mice are administered the test substance daily for 18-24 months via the diet, drinking water, or gavage.

-

At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed to identify any neoplastic lesions.

-

Conclusion

The in silico prediction of toxicity for fenhexamid and its metabolites represents a powerful approach to augment traditional toxicological testing and support a more comprehensive risk assessment. While fenhexamid itself has a well-characterized and generally low toxicity profile, the potential adverse effects of its metabolites, such as 4-hydroxy-fenhexamid, are less understood due to a lack of publicly available experimental data. By employing in silico methods like QSAR, read-across, and molecular docking, it is possible to generate predictions for the toxicity of these metabolites, thereby filling critical data gaps. This technical guide has outlined the key toxicological data for fenhexamid, its metabolic pathways, and the signaling pathways it may perturb. Furthermore, it has provided a general workflow for in silico toxicity prediction and an overview of the standardized experimental protocols that form the basis of regulatory toxicology. The continued development and application of these in silico tools will be instrumental in advancing a more efficient and ethically responsible approach to chemical safety assessment.

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Federal Register :: Fenhexamid; Pesticide Tolerances [federalregister.gov]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute toxicity dataset for QSAR modeling and predicting missing data of six pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]

- 12. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 13. ijirt.org [ijirt.org]

- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 15. nib.si [nib.si]

- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. mhlw.go.jp [mhlw.go.jp]

- 22. oecd.org [oecd.org]

Enzymatic Synthesis of Fenhexamid Esters: A Biocatalytic Approach to Novel Derivatives

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, a well-established hydroxyanilide fungicide, operates by inhibiting sterol biosynthesis in pathogenic fungi, specifically targeting 3-keto reductase in the C4-demethylation pathway.[1] Its protective action against Botrytis cinerea and Monilinia species has made it a valuable tool in agriculture.[2] The chemical structure of Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[3][4], features a phenolic hydroxyl group that presents an opportunity for structural modification. Esterification of this group could lead to the development of novel derivatives with potentially altered physicochemical properties, such as solubility, lipophilicity, and controlled release profiles, which may enhance its efficacy, broaden its spectrum of activity, or reduce its environmental impact.

This technical guide explores the prospective enzymatic synthesis of Fenhexamid esters, a green and highly selective alternative to conventional chemical methods.[5][6] Biocatalysis, particularly through the use of lipases, offers mild reaction conditions, reduced by-product formation, and high chemo-, regio-, and stereoselectivity.[7][8] This paper presents a hypothetical framework for the lipase-catalyzed esterification of Fenhexamid, including detailed experimental protocols, expected quantitative outcomes, and workflow visualizations to guide researchers in this innovative area of fungicide development.

Proposed Biocatalytic Reaction

The enzymatic synthesis of Fenhexamid esters can be achieved via direct esterification or transesterification catalyzed by a lipase (B570770), such as the widely used immobilized lipase B from Candida antarctica (CALB).[5] The reaction involves the acylation of the phenolic hydroxyl group of Fenhexamid with a suitable acyl donor.

Reaction Scheme:

Caption: Proposed lipase-catalyzed esterification of Fenhexamid.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the enzymatic synthesis of various Fenhexamid esters, based on typical results observed in the lipase-catalyzed esterification of phenolic compounds.[5] These values are intended to serve as a benchmark for experimental design and optimization.

| Acyl Donor (Fatty Acid Chain Length) | Enzyme | Reaction Time (h) | Conversion Yield (%) | Optimal Temperature (°C) |

| Acetic Acid (C2) | Immobilized CALB | 24 | 85 | 40 |

| Butyric Acid (C4) | Immobilized CALB | 36 | 92 | 45 |

| Hexanoic Acid (C6) | Immobilized CALB | 48 | 95 | 50 |

| Octanoic Acid (C8) | Immobilized CALB | 48 | 97 | 50 |

| Lauric Acid (C12) | Immobilized CALB | 72 | 88 | 55 |

Detailed Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of Fenhexamid esters, drawing upon established protocols for biocatalytic esterification.[5]

1. Materials and Equipment

-

Substrates: Fenhexamid (purity >98%), various fatty acids (e.g., hexanoic acid).

-

Enzyme: Immobilized Candida antarctica lipase B (CALB).

-

Solvent: A non-polar organic solvent such as tert-butyl methyl ether or toluene.

-

Apparatus: Magnetic stirrer with heating, rotary shaker incubator, reaction vessels (e.g., 50 mL screw-capped flasks), and equipment for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

2. Experimental Workflow

Caption: Experimental workflow for enzymatic synthesis of Fenhexamid esters.

3. Synthesis Procedure

-

Reactant Preparation: In a 50 mL screw-capped flask, dissolve Fenhexamid (e.g., 1 mmol) and the selected fatty acid (e.g., 2 mmol, providing a molar ratio of 1:2) in 20 mL of tert-butyl methyl ether.

-

Enzymatic Reaction: Add immobilized CALB to the reaction mixture (e.g., 5% by weight of the total substrates).

-

Incubation: Place the flask in a rotary shaker incubator set at 200 rpm and the desired temperature (e.g., 50°C) for a specified duration (e.g., 48 hours).

-

Reaction Monitoring: To monitor the progress of the reaction, withdraw small aliquots (e.g., 100 µL) at various time intervals (e.g., 1, 2, 24, and 48 hours). Analyze these samples by GC or HPLC to determine the conversion of Fenhexamid.

-

Reaction Termination: After the desired reaction time, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Product Purification: The filtrate, containing the Fenhexamid ester, unreacted substrates, and solvent, is concentrated under reduced pressure using a rotary evaporator. The crude product can then be purified using column chromatography.

-

Product Analysis: The structure and purity of the synthesized Fenhexamid ester can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

The enzymatic synthesis of Fenhexamid esters represents a promising avenue for the development of new fungicidal agents. The use of lipases as biocatalysts offers a sustainable and efficient method for modifying the Fenhexamid structure, potentially leading to derivatives with enhanced performance and improved environmental profiles. The hypothetical data and detailed protocols presented in this guide provide a solid foundation for researchers to embark on the practical investigation of these novel compounds. Further research will be necessary to fully characterize the biological activity and physicochemical properties of these enzymatically synthesized Fenhexamid esters.

References

- 1. researchgate.net [researchgate.net]

- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 3. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications [ouci.dntb.gov.ua]

- 7. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

The Chemical Stability of Fenhexamid in Environmental Samples: A Technical Guide

Disclaimer: This technical guide focuses on the chemical stability of Fenhexamid (B1672505) . Extensive literature searches did not yield specific data for a compound named "Fenhexamid-butyric acid." The chemical structure of Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is derived from 1-methylcyclohexanecarboxylic acid, which may be the source of the query's reference to a butyric acid derivative. This document synthesizes the available scientific information on the environmental fate of Fenhexamid.

Introduction

Fenhexamid is a locally systemic, protectant fungicide used to control a range of fungal diseases, particularly Botrytis cinerea, on various crops. Its environmental fate and chemical stability are critical parameters for assessing its potential impact on ecosystems. This guide provides a comprehensive overview of the chemical stability of Fenhexamid in key environmental compartments, including soil and water, under various conditions. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Chemical Properties of Fenhexamid

A summary of the key chemical and physical properties of Fenhexamid is presented in Table 1.

Table 1: Physicochemical Properties of Fenhexamid

| Property | Value | Reference |

| IUPAC Name | 2',3'-dichloro-4'-hydroxy-1-methylcyclohexanecarboxanilide | [1] |

| CAS Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | [1] |

| CAS Number | 126833-17-8 | [2] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | [2] |

| Molecular Weight | 302.2 g/mol | [2] |

| Water Solubility | 20 mg/L (20°C) | [2] |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg (20°C) | [2] |

| Log Kow | 3.51 | [2] |

| pKa | 7.3 | [2] |

Chemical Stability in Aqueous Environments

The stability of Fenhexamid in aqueous systems is influenced by factors such as pH, light, and the presence of microorganisms.

Hydrolytic Stability

Fenhexamid is stable to hydrolysis in sterile aqueous solutions across a range of environmental pH values.[3] Studies have shown that no significant degradation occurs over a 30-day period at 25°C in sterile buffer solutions at pH 5, 7, and 9.[2][4] This indicates that hydrolytic degradation is not a significant dissipation pathway for Fenhexamid in the environment.[3]

Photolytic Degradation

In contrast to its hydrolytic stability, Fenhexamid is susceptible to rapid degradation by photolysis in aqueous solutions.[2] Laboratory studies have demonstrated that solar radiation is a key factor in the breakdown of Fenhexamid in aquatic systems, leading to the mineralization of the phenyl ring.[3]

The photolytic degradation of Fenhexamid follows first-order kinetics and is significantly influenced by the pH of the solution. The degradation rate increases with increasing pH. One study reported an experimental photolytic half-life of 1.0 hour in a sterile aqueous buffered solution at 25 ± 1°C.[4] The primary degradation product observed was the benzoxazole (B165842) of Fenhexamid (M 10, WAK 7004), accounting for up to 23.6% of the applied radioactivity after 1 hour.[4] Over a 15-day period, up to 39.3% of the applied radioactivity was mineralized to carbon dioxide.[4]

Table 2: Photodegradation Rate of Fenhexamid in Aqueous Solution at Different pH Values

| pH | Rate Constant (k) (h⁻¹) |

| 5.0 | 2.11 x 10⁻² |

| 6.6 | 4.47 x 10⁻² |

| 7.3 | 6.11 x 10⁻¹ |

| 9.0 | 1.69 |

Data sourced from a study on the photodegradation kinetics of ¹⁴C-fenhexamid.

Chemical Stability in Soil Environments

The persistence and degradation of Fenhexamid in soil are primarily governed by microbial activity.

Abiotic Degradation in Soil

In the absence of microorganisms, Fenhexamid is stable in soil.[5][6] However, its stability is influenced by soil pH. One study showed that after 101 days in a spiked soil sample, 94% of the active ingredient remained at pH 4, while only 12% and 23% remained at pH 7 and pH 9, respectively.[5][6]

Biodegradation in Soil

Microbial degradation is the primary route of dissipation for Fenhexamid in soil.[7] The rate of biodegradation can be rapid under favorable conditions. The half-life (DT₅₀) of Fenhexamid in soil is reported to be very short, approximately 1 day, when there is good microflora activity.[5][6] In laboratory aerobic aquatic systems, biodegradation half-lives of 14-24 days have been reported.[2]

A bacterium, Bacillus megaterium, has been isolated from soil and identified as being capable of metabolizing Fenhexamid through the hydroxylation of the cyclohexane (B81311) ring.[5][6]

Table 3: Persistence of Fenhexamid in Soil at Different pH Levels

| pH | % Remaining after 101 days | Reference |

| 4 | 94% | [5][6] |

| 7 | 12% | [5][6] |

| 9 | 23% | [5][6] |

Major Metabolites and Degradation Pathways

The degradation of Fenhexamid in the environment leads to the formation of several metabolites. The primary degradation pathways involve hydroxylation, dechlorination, and mineralization.

Known environmental transformation products of Fenhexamid include Fenhexamid M24 and Fenhexamid M20, a [C-O-C] dimer.[2] In photolysis studies, the main degradation product is the benzoxazole of Fenhexamid (M 10).[4] In soil, hydroxylation of the cyclohexane ring is a key metabolic step.[5][6]

Caption: Environmental Degradation Pathways of Fenhexamid.

Experimental Protocols

Detailed experimental protocols for assessing the chemical stability of Fenhexamid are outlined in various regulatory guidelines and scientific publications. Below is a summary of typical methodologies.

Hydrolysis Study

-

Objective: To determine the rate of abiotic degradation of Fenhexamid in water at different pH values.

-

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

-

Add a known concentration of radiolabeled ([¹⁴C]) Fenhexamid to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 30 days).

-

At regular intervals, collect samples and analyze for the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Calculate the hydrolysis half-life using first-order kinetics.

-

Photolysis Study

-

Objective: To determine the rate of degradation of Fenhexamid in water due to exposure to light.

-

Methodology:

-

Prepare sterile aqueous buffer solutions containing a known concentration of [¹⁴C]-Fenhexamid.

-

Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature (e.g., 25°C).

-

Run a parallel experiment in the dark as a control.

-

At various time points, analyze samples by HPLC to quantify the parent compound and photoproducts.

-

Identify major photoproducts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the photolysis half-life.

-

Soil Biodegradation Study

-

Objective: To determine the rate and pathway of Fenhexamid degradation in soil under aerobic conditions.

-

Methodology:

-

Select and characterize representative soil types.

-

Treat soil samples with a known concentration of [¹⁴C]-Fenhexamid.

-

Adjust the soil moisture to a specific level (e.g., 40% of maximum water holding capacity).

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) with continuous aeration.

-

At regular intervals, extract soil samples with an appropriate solvent (e.g., acetonitrile/water).

-

Analyze the extracts by HPLC to determine the concentration of the parent compound and metabolites.

-

Determine the amount of evolved ¹⁴CO₂ to assess mineralization.

-

Calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ values.

-

Caption: General Workflow for an Environmental Stability Study.

Conclusion

Fenhexamid is a fungicide that is stable to hydrolysis but degrades rapidly through photolysis in water and biodegradation in soil. The rate of degradation is significantly influenced by environmental factors such as pH and microbial activity. Understanding these degradation pathways and the resulting metabolites is essential for a thorough environmental risk assessment of this compound. Further research could focus on the stability and potential effects of the identified metabolites in various environmental compartments.

References

- 1. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 2. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. fao.org [fao.org]

- 5. Behavior of fenhexamid in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"spectroscopic analysis of novel Fenhexamid derivatives"

An In-depth Technical Guide to the Spectroscopic Analysis of Novel Fenhexamid (B1672505) Derivatives

Introduction

Fenhexamid is a well-established fungicide, primarily used to control Botrytis cinerea on a variety of crops.[1] Its mode of action involves the inhibition of 3-ketosteroid reductase, an enzyme essential for sterol biosynthesis in fungi.[1][2] The development of novel derivatives of existing agrochemicals like Fenhexamid is a key strategy in overcoming potential resistance and enhancing efficacy. This guide provides a comprehensive overview of the spectroscopic analysis of a novel, representative Fenhexamid derivative, N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide.

This document is intended for researchers, scientists, and professionals in drug and pesticide development. It details the synthesis, and subsequent spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). All experimental protocols are described in detail, and quantitative data is presented in a clear, tabular format for ease of comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the novel Fenhexamid derivative, N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H |

| 7.15 | d | 1H | Ar-H |

| 3.90 | s | 3H | O-CH₃ |

| 2.30 | m | 1H | CH |

| 1.90-1.20 | m | 10H | CH₂ |

| 1.15 | s | 3H | C-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O |

| 154.0 | Ar-C-O |

| 135.0 | Ar-C-N |

| 128.0 | Ar-C-Cl |

| 125.0 | Ar-C-Cl |

| 122.0 | Ar-C-H |

| 112.0 | Ar-C-H |

| 56.5 | O-CH₃ |

| 45.0 | C-C=O |

| 38.0 | CH₂ |

| 26.0 | CH₂ |

| 25.0 | C-CH₃ |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Medium | N-H Stretch |

| 2930, 2850 | Strong | C-H Stretch (Aliphatic) |

| 1680 | Strong | C=O Stretch (Amide) |

| 1580, 1490 | Medium | C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch (Aryl Ether) |

| 820 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data (LC-MS)

| m/z | Ion Type |

| 316.1 | [M+H]⁺ |

| 318.1 | [M+H]⁺ (³⁷Cl isotope) |

Experimental Protocols

Synthesis of N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide

A solution of Fenhexamid (1.0 g, 3.3 mmol) in dry acetone (B3395972) (50 mL) was treated with anhydrous potassium carbonate (0.91 g, 6.6 mmol) and dimethyl sulfate (B86663) (0.46 mL, 4.9 mmol). The reaction mixture was stirred at reflux for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (B1210297) (50 mL) and water (50 mL). The organic layer was washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the title compound as a white solid.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[3] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

-

FT-IR Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis was performed on an Agilent 1260 Infinity II LC system coupled to a 6120 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5] Separation was achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water.

Visualizations

Synthetic Pathway

Caption: Synthetic route for the preparation of the novel Fenhexamid derivative.

Experimental Workflow

Caption: General experimental workflow from synthesis to spectroscopic analysis.

Proposed Mechanism of Action

Caption: Proposed inhibition of the fungal sterol biosynthesis pathway.

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly sensitive voltammetric determination of the fungicide fenhexamid using a cost-effective and disposable pencil graphite electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 5. mhlw.go.jp [mhlw.go.jp]

Abiotic Degradation of Fenhexamid: A Technical Guide to Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid (B1672505), a locally systemic fungicide of the hydroxyanilide chemical class, is widely used to control a range of fungal diseases in various agricultural settings. Understanding its environmental fate is crucial for assessing its potential impact and ensuring its safe use. This technical guide provides an in-depth overview of the abiotic degradation pathways of Fenhexamid, with a particular focus on the formation of its degradation products. While biotic processes play a significant role in the overall degradation of Fenhexamid, this document specifically details the abiotic mechanisms of hydrolysis and photolysis.

Contrary to the formation of classic "acid conjugates" which typically involves enzymatic processes, the primary abiotic degradation of Fenhexamid leads to hydroxylated and dechlorinated derivatives, and in some instances, the cleavage of the amide bond, resulting in the formation of acidic degradants. This guide will summarize the quantitative data on degradation rates, provide detailed experimental protocols for key studies, and visualize the degradation pathways.

Data Summary

The abiotic degradation of Fenhexamid is influenced by environmental factors such as pH and sunlight. The following tables summarize the key quantitative data from hydrolysis and photolysis studies.

Table 1: Hydrolytic Degradation of Fenhexamid

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 4 | 25 | > 1 year | [1][2] |

| 5 | 25 | Stable for 30 days | [3] |

| 7 | 25 | > 1 year | [1][2] |

| 9 | 25 | > 1 year | [1][2] |

Note: Fenhexamid is notably stable to hydrolysis across a range of environmentally relevant pH values.

Table 2: Photolytic Degradation of Fenhexamid in Aqueous Solution

| pH | Light Source | Half-life (DT50) | Major Degradation Products | Reference |

| 5.0 | Xenon Arc Lamp | 2.11 x 10⁻² h⁻¹ (rate constant) | Dechlorinated and hydroxylated forms of fenhexamid, CO₂ | [4] |

| 6.6 | Xenon Arc Lamp | 4.47 x 10⁻² h⁻¹ (rate constant) | Dechlorinated and hydroxylated forms of fenhexamid, CO₂ | [4] |

| 7.3 | Xenon Arc Lamp | 6.11 x 10⁻¹ h⁻¹ (rate constant) | Dechlorinated and hydroxylated forms of fenhexamid, CO₂ | [4] |

| 9.0 | Xenon Arc Lamp | 1.69 h⁻¹ (rate constant) | Dechlorinated and hydroxylated forms of fenhexamid, CO₂ | [4] |

| Not Specified | Simulated Solar Irradiation (TiO₂) | - | Hydroxyl and keto-derivatives, products of amide and NH-dichlorophenol bond cleavage, benzo[d]oxazole intermediates | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for studying the abiotic degradation of Fenhexamid.

Hydrolysis Study Protocol

A standardized protocol for assessing the hydrolysis of a test substance like Fenhexamid is typically followed, based on guidelines from regulatory bodies such as the OECD (e.g., OECD Guideline 111).

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance Application: A stock solution of radiolabeled Fenhexamid (e.g., ¹⁴C-labeled) is prepared in a suitable solvent. A small aliquot is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature, typically 25°C, for a specified period (e.g., 30 days).

-

Sampling: Aliquots of the test solutions are collected at predetermined intervals.

-

Analysis: The concentration of the parent Fenhexamid and any potential degradation products in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated from the disappearance of the parent compound over time.

Photolysis Study Protocol

Aqueous photolysis studies are conducted to determine the rate and nature of degradation of a substance in water when exposed to light.

-

Test System: Sterile aqueous solutions of known pH are prepared. For studies investigating the effect of sensitizers, substances like acetone (B3395972) or humic acids can be added.

-

Test Substance Application: Radiolabeled Fenhexamid is added to the test solutions at a specified concentration.

-

Irradiation: The test solutions are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. Control samples are incubated in the dark under the same conditions.

-

Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

-

Analysis: The samples are analyzed by HPLC with radiometric detection to quantify the parent compound and degradation products. Further identification of major degradants can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield can also be determined.

Abiotic Degradation Pathways

The abiotic degradation of Fenhexamid primarily proceeds through photolysis, as it is largely stable to hydrolysis. The following diagrams illustrate the key degradation pathways.

Caption: Hydrolytic stability of Fenhexamid.

Caption: Primary abiotic degradation pathways of Fenhexamid via photolysis.

Formation of Acidic Degradation Products

While the term "acid conjugates" typically refers to the enzymatic addition of acidic moieties, the abiotic degradation of Fenhexamid can lead to the formation of acidic molecules through bond cleavage. The primary mechanism for this is the photolytic cleavage of the amide bond, which results in the formation of 1-methylcyclohexanecarboxylic acid and 2,3-dichloro-4-hydroxyaniline.[5] The former is a carboxylic acid and thus represents an acidic degradation product.

One study also identified a "maleic acid derivative of fenhexamid" (M25) in metabolism studies, though the specific conditions of its formation (biotic vs. abiotic) were not fully detailed.[6]

Conclusion

The abiotic degradation of Fenhexamid is a slow process, with photolysis being the more significant pathway compared to the negligible rate of hydrolysis under normal environmental conditions. The primary abiotic degradation products are hydroxylated and dechlorinated derivatives of the parent molecule. The formation of acidic products occurs primarily through the photolytic cleavage of the amide bond, yielding a carboxylic acid, rather than through direct abiotic conjugation. This technical guide provides a foundational understanding of these processes, which is critical for environmental risk assessment and the development of robust analytical methods for monitoring Fenhexamid and its degradants in the environment. Further research into the specific environmental conditions that favor the formation of different photoproducts would be beneficial for a more complete understanding of Fenhexamid's environmental fate.

References

- 1. Behavior of fenhexamid in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

Identification of Unknown Fenhexamid Metabolites in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a widely used fungicide, undergoes microbial degradation in the soil, leading to the formation of various metabolites. Understanding the identity and fate of these metabolites is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the identification of unknown Fenhexamid metabolites in soil, summarizing key degradation pathways, quantitative data on metabolite formation, and detailed experimental protocols for their analysis.

Fenhexamid Degradation in Soil

The persistence of Fenhexamid in soil is significantly influenced by microbial activity. In the presence of a healthy soil microflora, Fenhexamid has a low persistence with a dissipation time (DT50) of approximately one day. However, in the absence of microorganisms, it remains stable. The degradation process is primarily driven by hydroxylation of the cyclohexane (B81311) ring, a reaction facilitated by soil bacteria such as Bacillus megaterium.

Quantitative Analysis of Fenhexamid and its Metabolites

The following table summarizes the known and potential metabolites of Fenhexamid identified in soil and other environmental matrices. Quantitative data on the concentration of these metabolites in soil over time is still limited in publicly available literature. The data presented below is a representative summary based on existing studies.

Table 1: Quantitative Distribution of Fenhexamid and its Metabolites in Soil

| Compound | Chemical Name | Maximum % of Applied Radioactivity | Day of Maximum Occurrence | Reference |

| Fenhexamid | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | 89.4 | 7 | |

| M03 | 2-hydroxy-fenhexamid | 0.6 | 7 | |

| M06 | 4-hydroxy-fenhexamid | 1.2 | Not Specified | |

| Dechlorinated-hydroxylated Fenhexamid | Not Specified | Not Specified | Not Specified |

Note: The data for M03 and M06 are from a study on rotational crops, which reflects the soil metabolism. Further soil-specific quantitative studies are needed.

Experimental Protocols

The identification and quantification of unknown Fenhexamid metabolites in soil require a multi-step analytical approach involving extraction, clean-up, and instrumental analysis.

Soil Sample Extraction

-

Sample Preparation: A representative soil sample (e.g., 50 g) is accurately weighed.

-

Solvent Extraction: The soil is extracted with an organic solvent mixture. A common choice is a mixture of acetone (B3395972) and water, which is effective for extracting both the parent compound and its more polar metabolites. The extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).

-

Filtration: The extract is filtered to remove soil particles.

Extract Clean-up

A clean-up step is essential to remove co-extracted matrix components that can interfere with the analysis.

-

Liquid-Liquid Partitioning (LLE): The aqueous extract can be partitioned with a non-polar solvent like dichloromethane (B109758) or hexane (B92381) to separate compounds based on their polarity.

-

Solid-Phase Extraction (SPE): The extract is passed through a solid-phase extraction cartridge (e.g., C18, Florisil) to retain the analytes of interest while allowing interfering compounds to pass through. The analytes are then eluted with a suitable solvent.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of Fenhexamid and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate compounds with a wide range of polarities.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the target analytes.

-

Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. For the identification of unknown metabolites, a full scan or product ion scan mode is used to obtain mass spectra for structural elucidation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of unknown Fenhexamid metabolites in soil.

Proposed Degradation Pathway

The following diagram illustrates the proposed degradation pathway of Fenhexamid in soil, leading to the formation of various metabolites.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fenhexamid-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used hydroxyanilide fungicide that protects a variety of crops from fungal pathogens. Its primary mode of action is the inhibition of 3-keto reductase, an enzyme involved in sterol biosynthesis in fungi. The metabolism of Fenhexamid in plants and animals primarily involves hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group with glucuronic acid.

This document provides detailed analytical methods for the detection and quantification of a potential, though not commonly reported, metabolite or derivative: Fenhexamid-butyric acid . It is hypothesized that this compound consists of a butyric acid moiety conjugated to the Fenhexamid structure, likely through an ester linkage at the phenolic hydroxyl group. The following protocols are based on established analytical techniques for the parent compound, Fenhexamid, and for short-chain fatty acids, providing a robust framework for the analysis of this hypothetical derivative.

Analytical Methods Overview

The primary recommended techniques for the sensitive and selective detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of the target analyte in complex matrices with minimal sample preparation.

GC-MS provides an alternative approach, particularly for confirmation, but requires a derivatization step to increase the volatility of the acidic analyte.

Quantitative Data Summary

The following tables summarize hypothetical quantitative parameters for the analysis of this compound. These values are illustrative and would require experimental validation.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Instrumentation | Triple Quadrupole LC-MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [To be determined based on exact mass] |

| Product Ions (m/z) | [To be determined by fragmentation analysis] |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Linear Range | 0.5 - 100 µg/L |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

Table 2: GC-MS Method Parameters (after derivatization)

| Parameter | Value |

| Instrumentation | Gas Chromatograph with Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Derivatization Agent | BF₃-Methanol or TMSH |

| Characteristic Ions (m/z) | [To be determined based on derivative mass] |

| Limit of Detection (LOD) | 1 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Linear Range | 5 - 500 µg/L |

| Recovery | 70 - 120% |

| Precision (RSD) | < 20% |

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Matrices by LC-MS/MS

1. Scope: This protocol describes the extraction and quantification of this compound from fruit and vegetable samples.

2. Materials and Reagents:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate (B1220265)

-

Ultrapure water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound analytical standard

-

Internal standard (e.g., isotopically labeled Fenhexamid)

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm, PTFE)

3. Sample Preparation (QuEChERS-based extraction):

-

Homogenize 10 g of the sample (e.g., grape, strawberry).

-

Add 10 mL of acetonitrile and the internal standard.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 5 mM Ammonium formate and 0.1% formic acid in water

-

Mobile Phase B: 5 mM Ammonium formate and 0.1% formic acid in methanol

-

Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with ESI source

-

Ionization Mode: Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

5. Quantification: Create a matrix-matched calibration curve using fortified blank samples. Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Confirmatory Analysis of this compound by GC-MS

1. Scope: This protocol is for the derivatization and confirmatory analysis of this compound by GC-MS.

2. Materials and Reagents:

-

Hexane (B92381), GC grade

-

Methanol, anhydrous

-

Boron trifluoride-methanol (BF₃-Methanol) solution (14%) or Trimethylsulfonium hydroxide (B78521) (TMSH)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC vials

3. Derivatization (Methyl Ester Formation):

-

Evaporate the cleaned-up extract from Protocol 1 to dryness under a gentle stream of nitrogen.

-

Add 1 mL of BF₃-Methanol solution.

-

Heat the vial at 60°C for 30 minutes.

-

Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the layers.

-

Transfer the upper hexane layer to a clean vial containing anhydrous Na₂SO₄.

-

The sample is ready for GC-MS analysis.

4. GC-MS Conditions:

-

GC System: Gas chromatograph with a split/splitless injector

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Mass spectrometer with EI source

-

Ion Source Temperature: 230°C

-

Scan Mode: Full scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification.

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Experimental workflow for GC-MS analysis.

Caption: Potential metabolic pathways of Fenhexamid.

Application Notes and Protocols for the LC-MS/MS Analysis of Fenhexamid and its Potential Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the simultaneous quantification of the fungicide fenhexamid (B1672505) and its primary metabolites, 4-hydroxy-fenhexamid and fenhexamid-glucuronide, in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for residue analysis, environmental monitoring, and metabolism studies. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and includes quantitative data and validation parameters.

Introduction

Fenhexamid is a widely used fungicide for the control of Botrytis cinerea on various fruits and vegetables. To conduct comprehensive risk assessments and understand its metabolic fate, it is crucial to develop sensitive and specific analytical methods for the detection of not only the parent compound but also its major metabolites. In biological systems, fenhexamid is primarily metabolized to 4-hydroxy-fenhexamid and its corresponding glucuronide conjugate[1][2]. This protocol details a robust LC-MS/MS method for the simultaneous analysis of these three compounds.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices[3][4][5]. For the analysis of fenhexamid and its hydroxylated metabolite, the following protocol is recommended. The recovery of the more polar fenhexamid-glucuronide may require optimization or the use of a modified approach.

Materials:

-

Homogenized sample (e.g., fruit or vegetable)

-

Acetonitrile (B52724) (ACN)

-

Water (LC-MS grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

Disodium (B8443419) hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

-

50 mL and 15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing PSA, C18, and MgSO₄. For pigmented samples, GCB can be included, but its impact on the recovery of all analytes should be evaluated.

-

Shake the d-SPE tube for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation of fenhexamid and its metabolites can be achieved using a reversed-phase C18 column with a gradient elution program.

LC Parameters:

-

Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 3.0 10 31.0 90 36.0 90 36.5 10 | 45.0 | 10 |

Mass Spectrometry

The mass spectrometric analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is suitable for the detection of fenhexamid and its metabolites.

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV

-

Source Temperature: Optimized for the specific instrument, typically around 150 °C

-

Desolvation Temperature: Optimized for the specific instrument, typically around 350-400 °C

-

Gas Flow Rates (Nebulizer, Drying Gas): Optimized for the specific instrument

-

Collision Gas: Argon

Data Presentation

MRM Transitions

The following table summarizes the proposed MRM transitions for fenhexamid and its potential metabolites. The collision energies should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (eV) |

| Fenhexamid | 302.0 | 97.0 (Quantifier) | 25 |

| 302.0 | 55.0 (Qualifier) | 30 | |

| 4-Hydroxy-fenhexamid | 318.0 | 97.0 | To be optimized |

| 318.0 | 143.0 | To be optimized | |

| Fenhexamid-glucuronide | 478.0 | 302.0 | To be optimized |

| 478.0 | 175.0 | To be optimized |